molecular formula C18H26BrNO5 B4001400 1-[4-(2-bromo-4-methylphenoxy)butyl]piperidine oxalate

1-[4-(2-bromo-4-methylphenoxy)butyl]piperidine oxalate

Cat. No.: B4001400
M. Wt: 416.3 g/mol
InChI Key: TXLHLPUWQCCVGR-UHFFFAOYSA-N
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Description

1-[4-(2-bromo-4-methylphenoxy)butyl]piperidine oxalate is a useful research compound. Its molecular formula is C18H26BrNO5 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.09944 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Stability Studies

1-[4-(2-bromo-4-methylphenoxy)butyl]piperidine oxalate, as a complex organic compound, finds its application in the realm of chemical synthesis and stability studies. A closely related study involves the preparation of new combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate, exploring reactions with different phenols and hindered amine stabilizers (HAS). This research highlights the significance of specific phenolic structures and HAS in enhancing the stabilizing efficiency against photooxidation and thermo-oxidation in polypropylene, showcasing the compound's potential in material stabilization applications (Mosnáček et al., 2003).

Biological Evaluation for Therapeutic Applications

Another pivotal area of application is in the synthesis and biological evaluation of piperidine derivatives for therapeutic purposes. For instance, derivatives of oximino-piperidino-piperidine amides have been explored as orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. This involves detailed synthesis and structure-activity relationship (SAR) studies to optimize substitution patterns for enhanced antiviral efficacy, highlighting the compound's utility in developing new treatment candidates for HIV-1 infection (Palani et al., 2002).

Catalytic Efficiency and Electrochemical Properties

The catalytic efficiency and electrochemical properties of copper complexes, acting as synthetic analogues of catechol oxidase, have been studied to understand the relationship between the electrochemical behavior of dicopper(II) species and their catalytic activity. This research underscores the importance of structural modifications on the piperidine ring for achieving desired catalytic and electrochemical outcomes, providing insights into designing effective catalysts for industrial applications (Chakraborty et al., 2014).

Anion Exchange Membranes for Fuel Cells

In the development of anion exchange membranes (AEMs) for alkaline fuel cells, poly(arylene piperidinium) hydroxide ion exchange membranes have been synthesized and studied for their alkaline stability and conductivity. This research demonstrates the compound's application in enhancing the performance of alkaline fuel cells through the preparation of AEMs with excellent alkaline stability and high OH− conductivity (Olsson et al., 2018).

Properties

IUPAC Name

1-[4-(2-bromo-4-methylphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.C2H2O4/c1-14-7-8-16(15(17)13-14)19-12-6-5-11-18-9-3-2-4-10-18;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLHLPUWQCCVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCCCC2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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